

GS-462808: A Technical Whitepaper on a Late Sodium Current Inhibitor

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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

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Executive Summary

GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) that emerged from a discovery program aimed at improving upon earlier generations of INaL inhibitors. While demonstrating promising efficacy and an improved central nervous system (CNS) safety profile compared to its predecessors, the development of **GS-462808** was ultimately halted due to findings of liver toxicity in preclinical animal studies. This technical guide provides a comprehensive overview of the available data on **GS-462808**, including its mechanism of action, pharmacological profile, and the experimental methodologies typically employed in the evaluation of such compounds.

Introduction to the Late Sodium Current (INaL)

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels do not fully inactivate, giving rise to a persistent or "late" sodium current (INaL). Under normal physiological conditions, the INaL is small. However, in various pathological states, such as myocardial ischemia, heart failure, and long QT syndrome, the INaL can be enhanced. This augmented current contributes to intracellular sodium and calcium overload, leading to prolonged action potential duration, increased risk of arrhythmias, and impaired cardiac contractility. Consequently, selective inhibition of the INaL has become a key therapeutic strategy for a range of cardiovascular diseases.

GS-462808: Pharmacological Profile

GS-462808 is a triazolopyridinone derivative designed to offer improved potency and selectivity for the late sodium current over the peak sodium current, as well as reduced CNS penetration compared to earlier compounds like GS-458967.[\[1\]](#)

Quantitative Data

The following tables summarize the available quantitative data for **GS-462808** and comparator compounds.

Table 1: In Vitro Potency and Selectivity of Late Sodium Current Inhibitors

Compound	Late INaL IC50	Peak INa Inhibition	Nav1.1 Peak Current Inhibition	Reference
GS-462808	1.9 μ M	10% at 10 μ M	8% at 10 μ M	[2]
GS-458967	0.333 μ M	<15% at 0.333 μ M	Not Reported	[1]
Ranolazine	~6-17 μ M	Varies with conditions	Not Reported	[2]

Table 2: Preclinical Development Status of **GS-462808**

Stage	Outcome	Reason for Discontinuation	Reference
Preclinical	Halted	Liver lesions observed in 7-day rat toxicology studies.	[1] [2]

Experimental Protocols

While the specific, detailed experimental protocols used in the development of **GS-462808** are not publicly available, this section outlines representative methodologies for the key

experiments typically performed for a late sodium current inhibitor.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of the compound on the late and peak sodium currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human cardiac sodium channel, Nav1.5.

Methodology:

- **Cell Culture:** HEK-293 cells expressing Nav1.5 are cultured under standard conditions.
- **Electrophysiological Recording:**
 - Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
 - **Internal Solution (Pipette Solution):** Typically contains (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.
 - **External Solution (Bath Solution):** Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.
- **Voltage-Clamp Protocol for Late I_{NaL}:**
 - Cells are held at a holding potential of -120 mV.
 - A depolarizing pulse to -20 mV for 500 ms is applied to elicit the sodium current.
 - The late I_{NaL} is measured as the mean current during the last 100 ms of the depolarizing pulse.
 - The protocol is repeated at a physiological frequency (e.g., 1 Hz).
- **Voltage-Clamp Protocol for Peak I_{Na}:**
 - Cells are held at a holding potential of -120 mV.

- A brief (e.g., 20 ms) depolarizing pulse to -20 mV is applied.
- The peak inward current during this pulse is measured as the peak I_{Na} .
- Data Analysis:
 - Concentration-response curves are generated by applying increasing concentrations of the test compound.
 - The IC_{50} value is calculated by fitting the data to a Hill equation.

In Vivo Efficacy: Myocardial Ischemia Model

Objective: To assess the anti-ischemic potency of the compound.

Animal Model: Male Sprague-Dawley rats.

Methodology:

- Animal Preparation:
 - Rats are anesthetized, and a lead II electrocardiogram (ECG) is monitored continuously.
 - The left anterior descending (LAD) coronary artery is surgically exposed.
- Ischemia Induction:
 - A suture is passed around the LAD, and ischemia is induced by tightening the suture to occlude the artery.
- Drug Administration:
 - The test compound is administered intravenously at various doses prior to the induction of ischemia.
- Endpoint Measurement:
 - The primary endpoint is the change in the ST-segment elevation on the ECG, which is a marker of myocardial ischemia.

- The area at risk and infarct size can also be measured post-mortem using histological staining (e.g., triphenyltetrazolium chloride).
- Data Analysis:
 - The dose-dependent reduction in ST-segment elevation is used to determine the anti-ischemic potency.

Preclinical Toxicology: 7-Day Repeat-Dose Study

Objective: To evaluate the potential toxicity of the compound after repeated administration.

Animal Model: Male and female Sprague-Dawley rats.

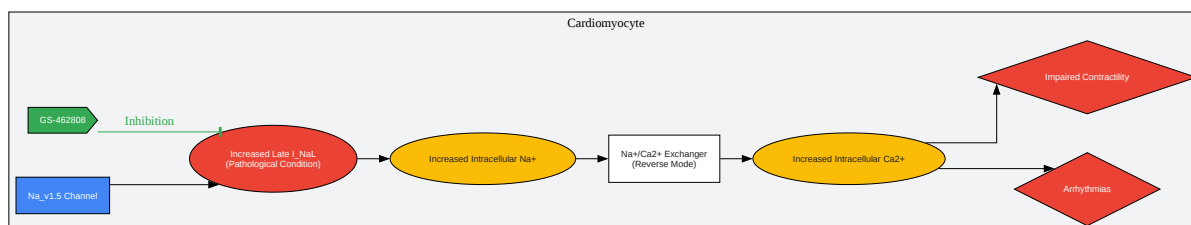
Methodology:

- Dosing:
 - Animals are divided into several groups, including a vehicle control group and multiple dose groups of the test compound.
 - The compound is administered daily for 7 consecutive days via oral gavage or another clinically relevant route.
- Clinical Observations:
 - Animals are observed daily for any clinical signs of toxicity.
 - Body weight and food consumption are monitored regularly.
- Terminal Procedures:
 - At the end of the 7-day period, blood samples are collected for hematology and clinical chemistry analysis.
 - A full necropsy is performed, and major organs are weighed.
- Histopathology:

- Organs, with a particular focus on the liver, are preserved, sectioned, and examined microscopically for any pathological changes.
- Data Analysis:
 - Dose-related changes in clinical signs, body weight, clinical pathology parameters, and histopathology are evaluated to identify any target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

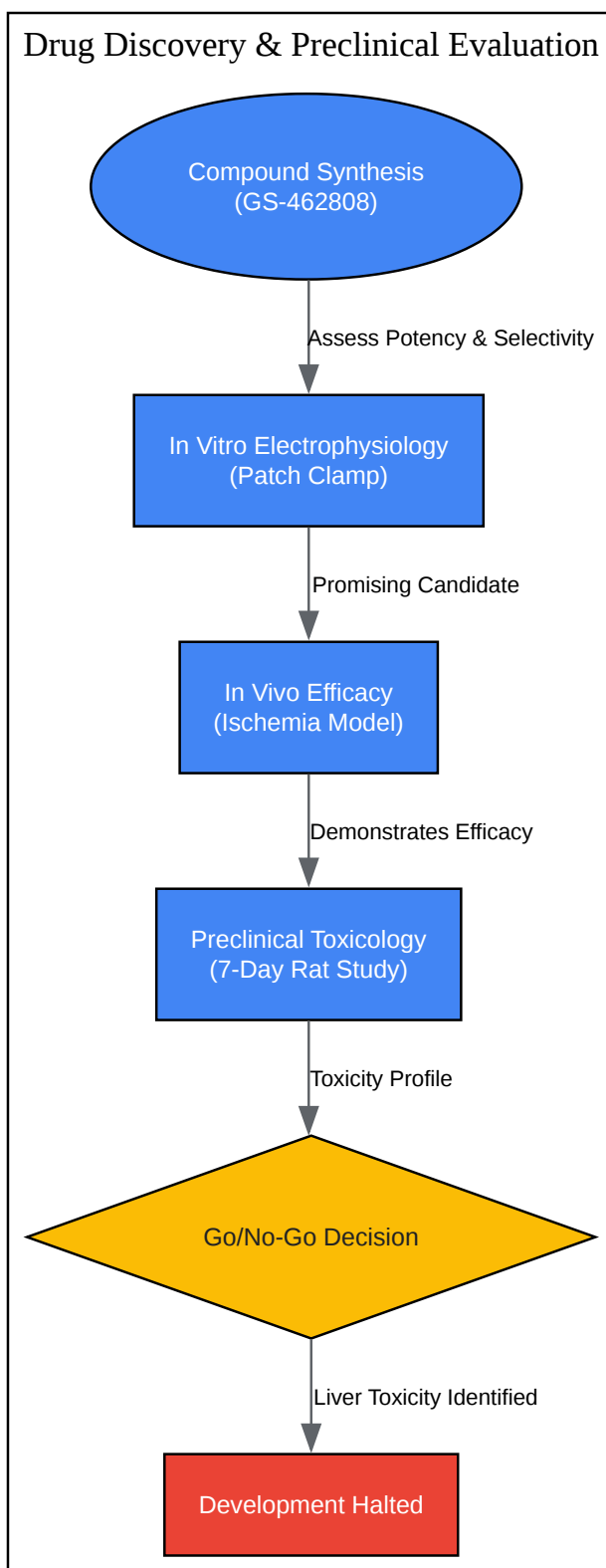
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by late sodium current inhibition and a typical experimental workflow for evaluating a compound like **GS-462808**.



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Caption: Pathophysiological cascade of increased late INaL and the inhibitory action of **GS-462808**.



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Caption: A typical preclinical development workflow for a late sodium current inhibitor like **GS-462808**.

Conclusion

GS-462808 represents a noteworthy effort in the development of selective late sodium current inhibitors. It successfully addressed some of the limitations of earlier compounds, such as CNS side effects, and demonstrated promising anti-ischemic potency. However, the discovery of liver toxicity in preclinical studies underscored the challenges in developing safe and effective drugs targeting this pathway. The information available on **GS-462808**, though incomplete, provides valuable insights for researchers in the field of cardiovascular drug discovery. Further exploration of the structure-toxicity relationship of this chemical series could inform the design of future INaL inhibitors with improved safety profiles.

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References

- 1. Discovery of triazolopyridinone GS-462808, a late sodium current inhibitor (Late INaI) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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